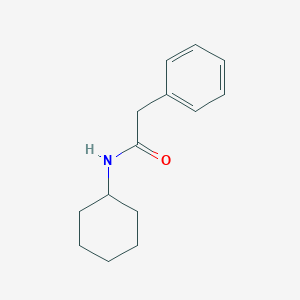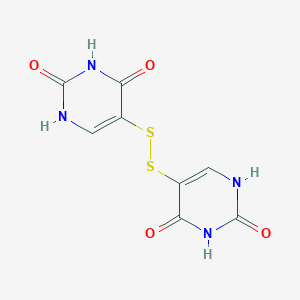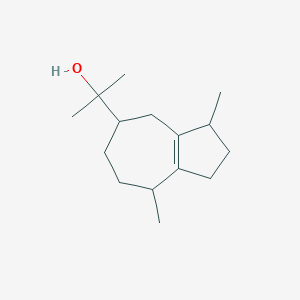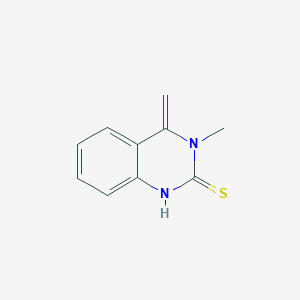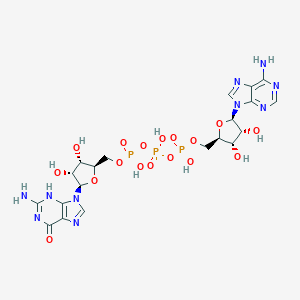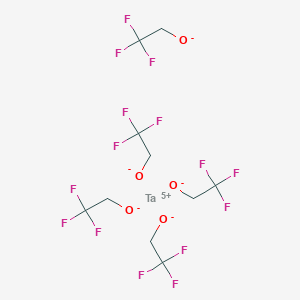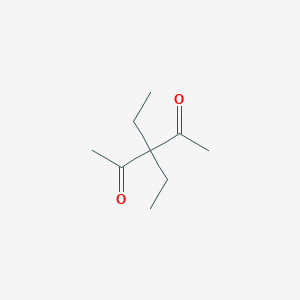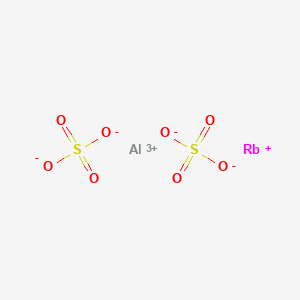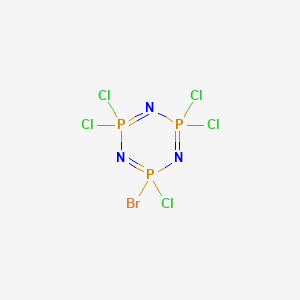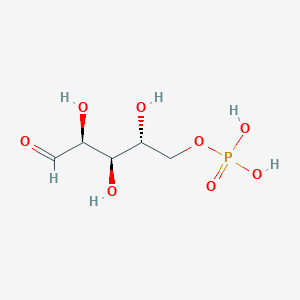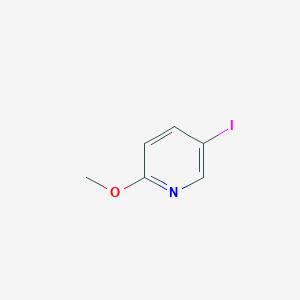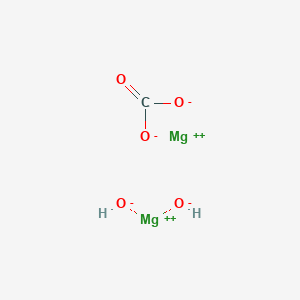
Dimagnesium;carbonate;dihydroxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to dimagnesium carbonate dihydroxide involves the reaction of magnesium with other elements under specific conditions. For example, orthorhombic dimagnesium ruthenium tetrahydride is synthesized through the reaction of magnesium with ruthenium under hydrogen pressure, showcasing the reactivity of magnesium in compound formation (Bonhomme et al., 1992).
Molecular Structure Analysis
Research on the crystal structure of compounds similar to dimagnesium carbonate dihydroxide reveals detailed insights into their molecular geometry. For instance, the structure of a tetrasodium dimagnesium dihydrogen diphosphate octahydrate was elucidated using X-ray diffractometry, illustrating the complex arrangement of magnesium in the crystal lattice (Harcharras et al., 2003).
Chemical Reactions and Properties
Dimagnesium compounds participate in various chemical reactions, leading to interesting properties and applications. Photochemically activated dimagnesium(I) compounds have been used for the reduction and selective C-H bond activation of inert arenes, demonstrating the potential of dimagnesium compounds in organic synthesis (Jones et al., 2021).
Physical Properties Analysis
The physical properties of dimagnesium compounds, such as solubility and crystalline structure, are crucial for their application in various fields. The solubility of dimagnesium phosphate trihydrate, for example, has been studied, providing valuable information for its use in soil science and related areas (Racz & Soper, 1968).
Chemical Properties Analysis
The chemical behavior of dimagnesium compounds under different conditions is a key area of research. For instance, the reaction of dimagnesium compounds with carbon dioxide under specific conditions has been explored, highlighting the reactivity and potential for carbon capture applications (Botha & Strydom, 2001).
Aplicaciones Científicas De Investigación
1. Application in Cementitious Materials
- Summary of Application : Hydrated magnesium carbonate (HMC) cement phases are formed from the carbonation of brucite . The introduction of magnesium acetate as a ligand influences the characteristics of the resulting precipitates in an aqueous setting .
- Methods of Application : The experiment involves the reaction of brucite and sodium bicarbonate in water . Synchrotron radiation (SR) based scanning transmission X-ray microscopy (STXM) at Mg and O K-edges is used for the analysis .
- Results or Outcomes : The analysis successfully distinguishes various HMC phases, including nesquehonite, dypingite, giorgiosite, and an undefined phase . There is a transformation in HMC formation when magnesium acetate is introduced, leading to the creation of agglomerates that weave together into an interconnected network with a dense microstructure .
2. Synthesis from Dolomite, Magnesite, Brines and Sea Water
- Summary of Application : Magnesium oxide and magnesium hydroxide show favorable properties, leading to their use in many industrial applications . This includes the synthesis of these compounds from dolomite, magnesite, brines and sea water .
- Methods of Application : The conventional methods of precipitation and hydration are used for synthesizing magnesium oxide and magnesium hydroxide . Nanoparticle preparation is via precipitation using sonochemical, sol–gel and electrochemical methods or via hydration using solvothermal and hydrothermal methods .
- Results or Outcomes : The review provides extensive information on the hydration process of magnesium oxide and the effect of different parameters including the pH, temperature, surface area, particle size, hydrating agents, etc., which affect the rheological behavior of Mg (OH) 2 .
3. Antacid and Laxative
- Summary of Application : Magnesium hydroxide is a common component of antacids and laxatives . It’s used to neutralize stomach acid and relieve occasional constipation .
- Methods of Application : It’s typically taken orally in liquid or tablet form .
- Results or Outcomes : When used as an antacid, it can help relieve symptoms such as heartburn, indigestion, and upset stomach . As a laxative, it can help increase water in the intestine to stimulate bowel movements .
4. Food Additive
- Summary of Application : Magnesium hydroxide is used as a food additive . It’s often used as an acidity regulator and has the E number E528 .
- Methods of Application : It’s added to foods during the manufacturing process .
- Results or Outcomes : It helps control the pH of the food, preventing it from becoming too acidic .
5. Wastewater Treatment
- Summary of Application : Magnesium hydroxide is used in wastewater treatment . It’s used to neutralize acidic wastewater and remove heavy metals .
- Methods of Application : It’s added to wastewater where it reacts with acids and heavy metals to form insoluble salts that can be removed by sedimentation .
- Results or Outcomes : This process helps to improve the quality of the treated wastewater, making it safer to discharge into the environment .
6. Fire Retardant
- Summary of Application : Magnesium hydroxide is used as a fire retardant . It’s used in a variety of materials, including plastics, coatings, and construction materials .
- Methods of Application : It’s incorporated into materials during the manufacturing process .
- Results or Outcomes : When exposed to heat, it decomposes and releases water, which helps to cool the material and slow the spread of the fire .
7. Energy Storage
- Summary of Application : Layered double hydroxides, which can include magnesium hydroxide, have applications in energy storage .
- Methods of Application : These materials can be engineered as adsorbents or catalysts, and can be filled with nanomaterials to form composites of enhanced performance .
- Results or Outcomes : These composites appear competitive in terms of low-cost, tunable band-gaps and high electrical conductivity .
8. Dye Degradation
- Summary of Application : Layered double hydroxides, including magnesium hydroxide, can be used for dye degradation .
- Methods of Application : These materials can be used as adsorbents or catalysts for the degradation of dyes .
- Results or Outcomes : The use of these materials can lead to effective pollution control .
9. Organic Pollutant Degradation
- Summary of Application : Magnesium hydroxide can be used for the degradation of organic pollutants .
- Methods of Application : The material can be used as an adsorbent or catalyst for the degradation of organic pollutants .
- Results or Outcomes : This method can lead to effective pollution control .
10. Photoelectrochemical Water Splitting
- Summary of Application : Magnesium hydroxide can be used in photoelectrochemical water splitting .
- Methods of Application : The material can be used as a catalyst in the process of photoelectrochemical water splitting .
- Results or Outcomes : This process can lead to the production of hydrogen, a clean energy source .
11. Carbon Dioxide Reduction
- Summary of Application : Magnesium hydroxide can be used in the process of carbon dioxide reduction .
- Methods of Application : The material can be used as a catalyst in the process of carbon dioxide reduction .
- Results or Outcomes : This process can lead to the reduction of greenhouse gas emissions .
Propiedades
IUPAC Name |
dimagnesium;carbonate;dihydroxide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2O3.2Mg.2H2O/c2-1(3)4;;;;/h(H2,2,3,4);;;2*1H2/q;2*+2;;/p-4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDYRPJABTMRVCX-UHFFFAOYSA-J |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)([O-])[O-].[OH-].[OH-].[Mg+2].[Mg+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2Mg2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimagnesium;carbonate;dihydroxide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

